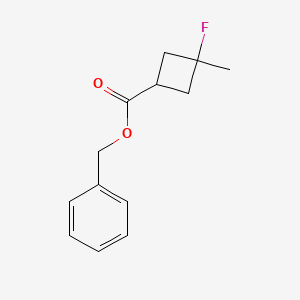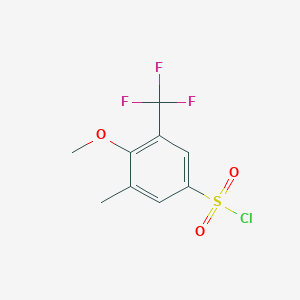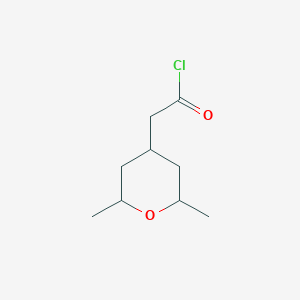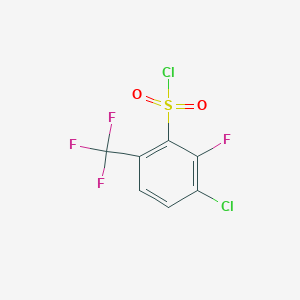
trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Synthesis and Properties of Stereoisomers : The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate has been achieved. These acids show different pKa values for the carboxylic acid functions and the amino groups, hinting at different interactions with fluorine atoms (Chernykh et al., 2016).
- Stereoselective Synthesis : A stereoselective approach was developed for synthesizing cis- and trans-3-fluoro-1-phenylcyclobutylamine. This process involved the reduction of cyclobutanone and demonstrated excellent stereoselectivity (Shao & Ye, 2008).
- Physicochemical Characteristics : The synthesis of cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines from 3-oxocyclobutane carboxylic acid revealed insights into their pKa and log D values. The fluorinated trans-compounds displayed increased lipophilicity compared to non-fluorinated analogues (Chernykh et al., 2015).
Biochemical Interactions and Transport Mechanisms
- Transport Mechanisms in Prostate Cancer : Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) showed promise for visualizing prostate cancer, with its transport mechanism and intracellular fate being explored in human prostate cancer cells. This study provided insights into the role of sodium-dependent and sodium-independent amino acid transporters in the uptake of this tracer (Okudaira et al., 2011).
- Differences in Transport Mechanisms : The uptake mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC) were compared in inflammatory and tumor cells. This research highlighted the involvement of Na+-dependent amino acid transporters and the potential advantages of anti-[18F]FACBC accumulation in different cell types for imaging purposes (Oka et al., 2014).
Propiedades
IUPAC Name |
benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-13(14)7-11(8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSABYXKKSYNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150547 | |
| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate | |
CAS RN |
1455037-44-1 | |
| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















